Vitamin K

描述

Vitamin K is a group of structurally similar, fat-soluble vitamers found in foods and marketed as dietary supplements. The human body requires this compound for the post-synthesis modification of certain proteins that are essential for blood coagulation and for controlling the binding of calcium in bones and other tissues . This compound includes two natural vitamers: vitamin K1 (phylloquinone) and vitamin K2 (menaquinone), which differ in the length and degree of saturation of the carbon tail and the number of repeating isoprene units in the side chain .

准备方法

Synthetic Routes and Reaction Conditions: Vitamin K1 can be synthesized through the condensation of 2-methyl-1,4-naphthoquinone with phytol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid . Vitamin K2, particularly menaquinone-4, can be synthesized by the alkylation of 2-methyl-1,4-naphthoquinone with geranylgeraniol .

Industrial Production Methods: Industrial production of vitamin K1 involves the extraction from plant sources, primarily green leafy vegetables, where it is directly involved in photosynthesis . Vitamin K2 is produced by bacterial fermentation, particularly by bacteria in the gut flora that convert vitamin K1 into various forms of vitamin K2 .

化学反应分析

Physiological Function

Vitamin K's primary biochemical role is as a cofactor in the post-translational modification of specific proteins . This modification involves converting glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues, a process catalyzed by a microsomal dithiol-dependent enzyme . Gla residues can chelate calcium ions, which is crucial for activating this compound-dependent clotting factors and other Gla-proteins .

Gamma-Carboxylation Process

This compound is essential for the gamma-carboxylation of proteins . This process occurs on the luminal side of the rough endoplasmic reticulum . The reduced form of this compound (hydroquinone) is modified by carboxylase, incorporating oxygen into the alkoxide . This reaction enables carboxylation by γ-glutamyl carboxylase .

The this compound cycle involves:

- Reduction of this compound to this compound hydroquinone (quinol), catalyzed by this compound epoxide reductase (VKOR) .

- Oxidation of this compound hydroquinone during the carboxylation of Glu to Gla, forming this compound epoxide .

- Recycling of this compound epoxide back to this compound by VKOR .

Oral anticoagulants block the utilization of this compound by inhibiting the recycling of this compound epoxide, inducing a relative this compound deficiency .

This compound and Ferroptosis

This compound can act as an antioxidant, preventing lipid peroxidation . FSP1 (Ferroptosis Suppressor Protein 1) can act as a this compound reductase, producing VKH2 to inhibit lipid peroxidation . FSP1 sustains a non-canonical this compound cycle that suppresses ferroptosis by maintaining VKH2 .

This compound Interactions with Membranes

Vitamin K1 and K2 have limited miscibility with dimyristoylphosphatidylcholine (DMPC) model membranes, forming vitamin-rich domains at high concentrations . Both vitamins decrease the order of the membrane .

Forms of this compound and Their Activity

Vitamin K3 is inactive, while Vitamin K1 is less active than MK-4 . Carboxylation activity decreases with increasing numbers of isoprene units, from MK-4 to MK-10 . MK-7 is more active than vitamin K1 in restoring this compound-dependent synthesis of coagulation factors .

科学研究应用

Vitamin K has a wide range of scientific research applications:

作用机制

Vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues in this compound-dependent proteins . This carboxylation allows these proteins to bind calcium ions, which is essential for their biological activity . The primary molecular targets of this compound are the clotting factors II, VII, IX, and X, as well as proteins involved in bone metabolism .

相似化合物的比较

Vitamin K is unique among vitamins due to its role in the carboxylation of glutamate residues. Similar compounds include:

Vitamin E: Another fat-soluble vitamin, but it primarily acts as an antioxidant.

Vitamin D: Involved in calcium metabolism but functions through different mechanisms.

Vitamin A: Fat-soluble and involved in vision and immune function.

This compound’s uniqueness lies in its specific role in blood coagulation and bone health, which is not shared by other vitamins .

生物活性

Vitamin K is a fat-soluble vitamin essential for various biological processes, primarily known for its critical role in blood coagulation. However, recent research has expanded its significance to include functions in bone metabolism, cardiovascular health, and cellular processes. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound exists in two primary forms: phylloquinone (K1), found in green leafy vegetables, and menaquinones (K2), which are present in fermented foods and animal products. The biological activity of these forms varies significantly due to differences in their absorption, bioavailability, and half-life.

Table 1: Differences Between Vitamin K1 and K2

| Feature | Vitamin K1 (Phylloquinone) | Vitamin K2 (Menaquinones) |

|---|---|---|

| Sources | Green leafy vegetables | Fermented foods, animal products |

| Bioavailability | Lower | Higher |

| Plasma Half-life | 8-24 hours | Up to 96 hours |

| Primary Function | Blood coagulation | Bone metabolism, cardiovascular health |

1. Blood Coagulation

This compound is indispensable for the synthesis of several clotting factors (II, VII, IX, and X) through the γ-carboxylation of specific glutamic acid residues. This post-translational modification enhances the proteins' ability to bind calcium ions, which is crucial for their function in the coagulation cascade .

2. Bone Metabolism

This compound plays a vital role in bone health by activating matrix Gla protein (MGP) and osteocalcin (OC). These proteins are essential for bone mineralization and preventing vascular calcification. Studies indicate that vitamin K2, particularly MK-7, promotes osteoblast differentiation and inhibits osteoclast activity by modulating signaling pathways such as NF-κB .

Case Study: Osteoporosis Prevention

A clinical trial involving postmenopausal women showed that supplementation with MK-7 significantly increased bone mineral density compared to a placebo group. This suggests a protective effect against osteoporosis associated with aging .

3. Cardiovascular Health

Emerging evidence suggests that this compound may reduce the risk of cardiovascular diseases by preventing arterial calcification. The activation of MGP inhibits vascular smooth muscle cell calcification, thereby maintaining arterial elasticity .

Research Findings

A meta-analysis indicated that higher dietary intake of this compound is associated with a lower risk of coronary heart disease. The study highlighted the importance of maintaining adequate this compound levels through diet or supplementation .

This compound functions through several mechanisms:

- γ-Carboxylation : As a cofactor for γ-glutamylcarboxylase (GGCX), this compound facilitates the carboxylation of glutamic acid residues on VKDPs.

- Antioxidant Activity : this compound has been shown to possess antioxidant properties by reducing oxidative stress and preventing ferroptosis—a form of regulated cell death linked to lipid peroxidation .

- Anti-inflammatory Effects : this compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines through pathways such as NF-κB .

属性

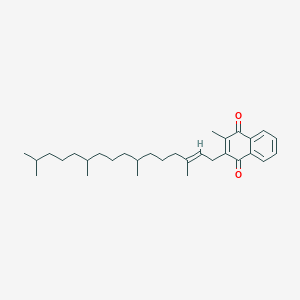

IUPAC Name |

2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859134 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81818-54-4, 12001-79-5 | |

| Record name | 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81818-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin K | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin K | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vitamin K interact with its target, the γ-glutamyl carboxylase enzyme?

A1: this compound acts as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the post-translational modification of specific glutamic acid residues in this compound-dependent proteins (VKDPs), converting them to γ-carboxyglutamic acid (Gla) residues. [, ] This carboxylation reaction is essential for the proper functioning of VKDPs. []

Q2: What are the downstream effects of this compound-dependent carboxylation?

A2: The formation of Gla residues is crucial for the calcium-binding ability of VKDPs. This calcium binding enables VKDPs to interact with cell membranes and other proteins, ultimately influencing various physiological processes. [, ] For instance, in blood coagulation, Gla residues in clotting factors like prothrombin (factor II), factors VII, IX, and X are essential for their activation and participation in the coagulation cascade. [, ]

Q3: What is the molecular formula and weight of phylloquinone (vitamin K1)?

A3: Phylloquinone has the molecular formula C31H46O2 and a molecular weight of 450.70 g/mol.

Q4: Do different forms of this compound exist?

A4: Yes, this compound exists in two natural forms: phylloquinone (vitamin K1) found in plants and menaquinones (vitamin K2) found in animals and synthesized by microorganisms. [] Menaquinones have different subtypes, with menaquinone-4 (MK-4) and menaquinone-7 (MK-7) being the most studied. [, ]

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Various techniques are employed, including ultraviolet-visible (UV-Vis) spectroscopy and high-performance liquid chromatography (HPLC) coupled with UV or electrochemical detectors. These methods allow for identification and quantification of this compound in different samples. [, ]

Q6: How stable is this compound under different storage conditions?

A6: this compound is sensitive to light, oxygen, and heat. It is generally more stable in its reduced form (hydroquinone) compared to the oxidized form (quinone). Storage conditions like temperature, light exposure, and container material can influence its stability. []

Q7: Can you elaborate on the mechanism of this compound-dependent carboxylation?

A7: The carboxylation reaction involves a complex mechanism with several intermediates. Reduced this compound (this compound hydroquinone) is required for the carboxylation reaction, during which it is oxidized to this compound epoxide. [, ] The enzyme this compound epoxide reductase (VKOR) then recycles this compound epoxide back to its reduced form, enabling the cycle to continue. [, ]

Q8: How does the structure of this compound relate to its cofactor function?

A8: The structure of this compound is crucial for its interaction with the carboxylase enzyme and participation in the electron transfer steps of the carboxylation reaction. Modifications to its structure can impact its cofactor activity. []

Q9: Have computational methods been applied in this compound research?

A9: While not extensively covered in the provided papers, computational methods like molecular docking and molecular dynamics simulations could be used to study the interaction between this compound and its target enzymes, as well as to explore the impact of structural modifications on binding affinity and activity.

Q10: How do structural modifications of this compound affect its activity?

A10: Modifications to the structure of this compound, such as changes to the side chain or the ring system, can significantly impact its binding affinity for the carboxylase and its ability to participate in the electron transfer process, ultimately influencing its cofactor activity. []

Q11: What are some formulation strategies to improve this compound stability?

A11: Protecting this compound from light and oxygen is crucial. Formulations may include antioxidants, encapsulation techniques, and selection of appropriate packaging materials. [, ]

Q12: Are there specific SHE regulations related to research and handling of this compound?

A12: While specific regulations might vary depending on the location and specific form of this compound being handled, general laboratory safety procedures for handling chemicals and biological materials should be followed. Researchers should consult relevant safety data sheets and local regulations.

Q13: How is this compound absorbed and metabolized in the body?

A13: this compound is absorbed in the small intestine in the presence of bile salts. Phylloquinone (vitamin K1) requires the presence of bile salts for optimal absorption, while menaquinones (vitamin K2) are absorbed more readily. [, ] After absorption, this compound is transported to the liver and other tissues. The liver is the primary site for this compound metabolism, where it undergoes a cycle of oxidation and reduction during the carboxylation reaction. [] this compound and its metabolites are then excreted in bile and urine.

Q14: How is this compound status assessed in individuals?

A14: this compound status can be evaluated by measuring:

- Prothrombin time (PT): reflects the activity of this compound-dependent clotting factors and is prolonged in deficiency states. [, , ]

- International normalized ratio (INR): a standardized measure of PT, used to monitor warfarin therapy, a this compound antagonist. [, ]

- Plasma phylloquinone concentration: a direct measure of vitamin K1 in the blood. []

- Percentage of undercarboxylated osteocalcin (%ucOC): reflects long-term this compound status. [, ]

Q15: What animal models are used in this compound research?

A15: Rodent models, particularly rats, are commonly employed. These models allow researchers to study the effects of this compound deficiency and supplementation on various physiological processes, including bone health and coagulation. [, , ]

Q16: What is warfarin, and how does it relate to this compound?

A16: Warfarin is a this compound antagonist, meaning it inhibits the VKOR enzyme, disrupting the this compound cycle and ultimately reducing the synthesis of active this compound-dependent clotting factors. This effect is exploited for therapeutic purposes in preventing blood clot formation. [, , ]

Q17: Can resistance to warfarin develop?

A17: Yes, individuals can exhibit varying degrees of sensitivity to warfarin, and resistance can develop. This resistance can be due to genetic variations in VKORC1, the gene encoding VKOR, or other factors affecting this compound metabolism. [, ]

Q18: What are some challenges in measuring this compound in biological samples?

A20: this compound exists in low concentrations in biological samples, requiring sensitive analytical techniques for accurate quantification. Additionally, the presence of different this compound vitamers necessitates methods that can distinguish between them. [, , ]

Q19: How are these challenges addressed in analytical methods?

A21: HPLC coupled with sensitive detectors, such as electrochemical detectors, has been successfully used to quantify this compound in various biological matrices. [, ] Additionally, sample preparation techniques are crucial to extract and concentrate this compound from complex matrices, improving the sensitivity and accuracy of measurements. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。